(3,5,6-Trimethylpyrazin-2-yl)methanol
Overview
Description
(3,5,6-Trimethylpyrazin-2-yl)methanol is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A novel synthesis method involving (3,5,6-Trimethylpyrazin-2-yl)methanol has been reported, showcasing its potential in the creation of complex chemical structures. This process highlights the versatility of this compound in chemical synthesis (Lai-cai, 2013).
Pharmacological Applications
- This compound has been identified as a part of tetramethylpyrazine nitrones, which show promise in stroke treatment. These compounds exhibit potent thrombolytic activity, free radical scavenging power, and good permeability across the blood-brain barrier, indicating their potential therapeutic applications in cerebral ischemia therapy (Marco-Contelles, 2020).
Analytical Chemistry
- There has been a successful development of a method to determine the concentration of (E)-3-(3-methoxy-4-((3,5,6-trimethylpyrazin-2-yl) methoxy)phenyl)acrylate in rat plasma using reverse-phase high-performance liquid chromatography (RP-HPLC). This demonstrates the compound's role in pharmacokinetics and its use in analytical methodologies (Ying, 2012).
Chemical Interaction Studies
- Research has been conducted on C- and N-trimethylsilylazole derivatives, which include studies on the prototropic tautomerism of 4-trimethylsilylpyrazole in methanol. These studies contribute to a deeper understanding of the chemical behavior and interactions of this compound and its derivatives (Larina et al., 1998).
Catalysis Research
- Investigations into catalytic processes, such as the conversion of methanol in the presence of zeolites, have implications for the use of this compound in industrial chemical reactions. These studies explore how this compound could play a role in enhancing or modifying catalytic reactions (Schulz, 2010).
Properties
IUPAC Name |
(3,5,6-trimethylpyrazin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXOCXPBJXIBHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504935 | |
Record name | (3,5,6-Trimethylpyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75907-74-3 | |
Record name | (3,5,6-Trimethylpyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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